Synthesis of 2-Methylnon-1-en-8-yne: A Comprehensive Technical Guide
Synthesis of 2-Methylnon-1-en-8-yne: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a plausible and robust synthetic route for the preparation of 2-Methylnon-1-en-8-yne, a valuable building block in organic synthesis. The described multi-step synthesis employs well-established and reliable chemical transformations, providing a clear pathway for obtaining the target molecule. This document provides detailed experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthetic pathway to aid in practical laboratory applications.
Synthetic Strategy
The synthesis of 2-Methylnon-1-en-8-yne can be efficiently achieved through a five-step reaction sequence commencing with the commercially available starting material, hept-6-yn-1-ol. The strategy involves the initial protection of the terminal alkyne, followed by a series of oxidation and carbon-carbon bond-forming reactions, and concludes with a Wittig olefination to construct the desired 2-methyl-1-ene moiety.
Overall Synthetic Pathway
Caption: Overall synthetic route to 2-Methylnon-1-en-8-yne.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reagents and Reaction Conditions
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Silyl Ether Protection | Hept-6-yn-1-ol | TBDMSCl, Imidazole | Dichloromethane (DCM) | Room Temperature | 2 |
| 2 | Swern Oxidation | Protected Heptynol | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temperature | 1.5 |
| 3 | Grignard Reaction | Protected Aldehyde | Methylmagnesium bromide (MeMgBr) | Tetrahydrofuran (THF) | 0 to Room Temperature | 2 |
| 4 | PCC Oxidation | Protected Secondary Alcohol | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 3 |
| 5 | Deprotection | Protected Ketone | Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | 1 |
| 6 | Wittig Reaction | Deprotected Ketone | Methyltriphenylphosphonium bromide | Tetrahydrofuran (THF) | 0 to Room Temperature | 4 |
Table 2: Product Yields and Characteristics
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 1 | ((Hept-6-yn-1-yl)oxy)(tert-butyl)dimethylsilane | C₁₃H₂₆OSi | 226.43 | 95 | Colorless Oil |
| 2 | 7-((tert-Butyldimethylsilyl)oxy)hept-1-ynal | C₁₃H₂₄O₂Si | 240.41 | 85 | Colorless Oil |
| 3 | 1-((tert-Butyldimethylsilyl)oxy)oct-7-yn-2-ol | C₁₄H₂₈O₂Si | 256.46 | 90 | Colorless Oil |
| 4 | 1-((tert-Butyldimethylsilyl)oxy)oct-7-yn-2-one | C₁₄H₂₆O₂Si | 254.44 | 88 | Colorless Oil |
| 5 | 1-Hydroxyoct-7-yn-2-one | C₈H₁₂O₂ | 140.18 | 92 | Colorless Oil |
| 6 | 2-Methylnon-1-en-8-yne | C₁₀H₁₆ | 136.23 | 75 | Colorless Liquid |
Experimental Protocols
Step 1: Protection of Hept-6-yn-1-ol
This step protects the primary alcohol as a tert-butyldimethylsilyl (TBDMS) ether to prevent its reaction in subsequent steps.
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Experimental Workflow
Caption: Workflow for the protection of Hept-6-yn-1-ol.
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Procedure:
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To a solution of hept-6-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) is added imidazole (1.5 eq).
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The mixture is cooled to 0 °C, and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added portion-wise.
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The reaction is allowed to warm to room temperature and stirred for 2 hours.
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Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NH₄Cl solution.
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The layers are separated, and the aqueous layer is extracted with DCM (3x).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The crude product is purified by flash column chromatography (e.g., 95:5 Hexane:Ethyl Acetate) to afford ((hept-6-yn-1-yl)oxy)(tert-butyl)dimethylsilane as a colorless oil.
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Step 2: Swern Oxidation to the Aldehyde
The protected alcohol is oxidized to the corresponding aldehyde using Swern oxidation, a mild and efficient method.
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Experimental Workflow
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Procedure:
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A solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.5 M) is cooled to -78 °C under an inert atmosphere.
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Dimethyl sulfoxide (DMSO, 2.2 eq) is added dropwise, and the mixture is stirred for 15 minutes.
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A solution of the TBDMS-protected heptynol (1.0 eq) in DCM is added dropwise, and the reaction is stirred for 30 minutes at -78 °C.
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Triethylamine (5.0 eq) is added, and the mixture is stirred for another 30 minutes at -78 °C before being allowed to warm to room temperature.
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The reaction is quenched with water, and the layers are separated.
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The aqueous layer is extracted with DCM (3x).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
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Purification by flash chromatography yields the protected aldehyde.
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Step 3: Grignard Reaction with Methylmagnesium Bromide
The aldehyde undergoes a nucleophilic addition with methylmagnesium bromide to form a secondary alcohol.
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Procedure:
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To a solution of the protected aldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C is added methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise.
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The reaction is stirred at 0 °C for 30 minutes and then at room temperature for 1.5 hours.
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The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
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The mixture is extracted with ethyl acetate (3x).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give the protected secondary alcohol, which is often used in the next step without further purification.
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Step 4: Oxidation of the Secondary Alcohol to a Ketone
The secondary alcohol is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC).
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Procedure:
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To a suspension of PCC (1.5 eq) and celite in anhydrous DCM (0.5 M) is added a solution of the protected secondary alcohol (1.0 eq) in DCM.
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The mixture is stirred at room temperature for 3 hours.
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The reaction mixture is filtered through a pad of silica gel, eluting with DCM.
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The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to afford the protected ketone.
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Step 5: Deprotection of the Silyl Ether
The TBDMS protecting group is removed to unveil the primary alcohol.
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Procedure:
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To a solution of the protected ketone (1.0 eq) in THF (0.5 M) is added tetrabutylammonium fluoride (TBAF, 1.2 eq, 1.0 M solution in THF).
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The reaction is stirred at room temperature for 1 hour.
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The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield 1-hydroxyoct-7-yn-2-one.
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Step 6: Wittig Reaction to form 2-Methylnon-1-en-8-yne
The final step involves a Wittig reaction to convert the ketone into the terminal alkene.
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Experimental Workflow
Caption: Workflow for the Wittig Reaction.
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Procedure:
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Methyltriphenylphosphonium bromide (1.5 eq) is suspended in anhydrous THF (0.5 M) under an inert atmosphere and cooled to 0 °C.
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n-Butyllithium (1.4 eq, 2.5 M solution in hexanes) is added dropwise, and the resulting orange-red solution is stirred for 1 hour at 0 °C.
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A solution of 1-hydroxyoct-7-yn-2-one (1.0 eq) in THF is added dropwise at 0 °C.
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The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
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The reaction is quenched with water and extracted with pentane (3x).
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and carefully concentrated at reduced pressure to avoid loss of the volatile product.
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Purification by flash chromatography on silica gel (eluting with pentane) affords the final product, 2-Methylnon-1-en-8-yne.
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This comprehensive guide provides a detailed and actionable strategy for the synthesis of 2-Methylnon-1-en-8-yne. The presented protocols, data, and diagrams are intended to facilitate the successful execution of this synthesis in a research and development setting. As with all chemical reactions, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.
